N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-20(23-17-13-14-6-1-2-9-18(14)27-21(17)25)15-7-5-8-16(12-15)26-19-10-3-4-11-22-19/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKYISLECHOUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenone moiety: This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated intermediate.
Formation of the benzamide group: The final step involves the coupling of the chromenone-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenone moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The pyridinyloxy group in the target compound distinguishes it from simpler benzamide derivatives (e.g., N-(2-oxo-2H-chromen-3-yl)benzamide ). This group may enhance π-π stacking interactions in enzyme binding pockets.
- Compound 46 () incorporates a 1,3,4-oxadiazole ring, which increases molecular rigidity and may improve metabolic stability compared to the coumarin-based target compound.
Pharmacological Activity
- EZH2 Inhibition : The target compound shares structural motifs with EPZ011989, a potent EZH2 inhibitor (IC₅₀ = 3 nM), particularly in the benzamide and pyridine groups . However, the absence of a morpholine or cyclohexylamine substituent in the target compound may reduce specificity for EZH2.
- Antimicrobial Activity: Compound 46 () demonstrated efficacy against multidrug-resistant bacteria, likely due to the oxadiazole group’s ability to disrupt bacterial membranes.
- Kinase Targets : Patent examples (e.g., ) highlight triazolopyridine-containing benzamides as kinase inhibitors. The target compound’s pyridinyloxy group could mimic ATP-binding motifs in kinases, though this remains speculative.
Crystallographic and Computational Studies
- The target compound’s crystal structure (similar to ) shows planar geometry, critical for stacking interactions. In contrast, halogenated analogues (e.g., ) exhibit distorted geometries due to steric effects .
- SHELX software () has been widely used to refine structures of benzamide derivatives, ensuring accurate bond-length and angle measurements .
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a chromenone (coumarin) moiety, a pyridine ring, and a benzamide group. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-oxochromen-3-yl)-3-pyridin-2-yloxybenzamide |
| Molecular Formula | C21H18N2O4 |
| Molecular Weight | 362.38 g/mol |
The biological activity of N-(2-oxo-2H-chromen-3-yloxy)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chromenone moiety is particularly noted for its ability to modulate enzyme activity, potentially influencing pathways related to inflammation and cancer progression.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in vitro.
Antimicrobial Properties
N-(2-oxo-2H-chromen-3-yloxy)benzamide has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Research Findings
Several studies have evaluated the biological activity of N-(2-oxo-2H-chromen-3-yloxy)benzamide:
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, N-(2-oxo-2H-chromen-3-yloxy)benzamide was tested against MCF7 breast cancer cells. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with notable morphological changes indicative of apoptosis observed through microscopy.
Case Study 2: Anti-inflammatory Effects
In vivo studies using a rat model of arthritis showed that treatment with N-(2-oxo-2H-chromen-3-yloxy)benzamide resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
